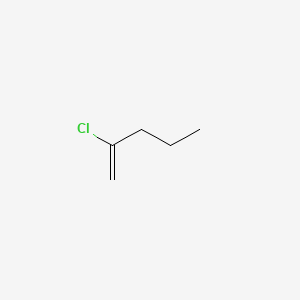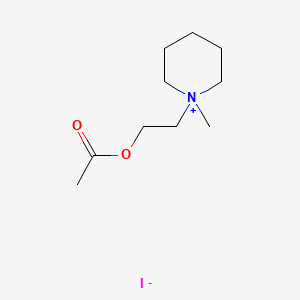
Acetoxyethylmethylpiperidinium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetoxyethylmethylpiperidinium iodide is a quaternary ammonium compound that features a piperidine ring substituted with acetoxyethyl and methyl groups, and an iodide counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetoxyethylmethylpiperidinium iodide typically involves the quaternization of a piperidine derivative. One common method is the reaction of 1-methylpiperidine with 2-chloroethyl acetate in the presence of a base, followed by the addition of an iodide source to form the iodide salt. The reaction conditions often include:
Solvent: Anhydrous ethanol or acetonitrile
Temperature: Room temperature to 60°C
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Acetoxyethylmethylpiperidinium iodide can undergo various chemical reactions, including:
Substitution Reactions: The acetoxyethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The piperidine ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield a new quaternary ammonium compound, while oxidation might produce a piperidone derivative.
Wissenschaftliche Forschungsanwendungen
Acetoxyethylmethylpiperidinium iodide has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Investigated for its potential as a cholinergic agent due to its structural similarity to acetylcholine.
Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of disinfectants and antiseptics.
Wirkmechanismus
The mechanism of action of acetoxyethylmethylpiperidinium iodide involves its interaction with biological membranes and enzymes. As a quaternary ammonium compound, it can disrupt cell membranes, leading to cell lysis. It may also inhibit certain enzymes by mimicking the structure of natural substrates, thereby interfering with normal cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetylcholine: A neurotransmitter with a similar structure but different biological activity.
Methylpiperidinium iodide: Lacks the acetoxyethyl group, resulting in different chemical properties and applications.
Benzalkonium chloride: Another quaternary ammonium compound used as a disinfectant.
Uniqueness
Acetoxyethylmethylpiperidinium iodide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its acetoxyethyl group provides additional sites for chemical modification, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
38523-48-7 |
|---|---|
Molekularformel |
C10H20INO2 |
Molekulargewicht |
313.18 g/mol |
IUPAC-Name |
2-(1-methylpiperidin-1-ium-1-yl)ethyl acetate;iodide |
InChI |
InChI=1S/C10H20NO2.HI/c1-10(12)13-9-8-11(2)6-4-3-5-7-11;/h3-9H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
YSCPCFFUQTUZIQ-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)OCC[N+]1(CCCCC1)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



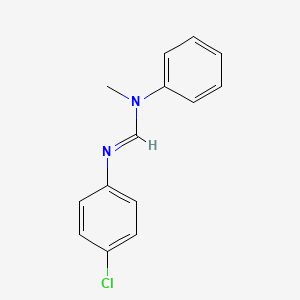
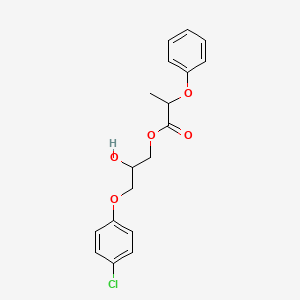
![2,2'-{[3-(Octadecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14668013.png)


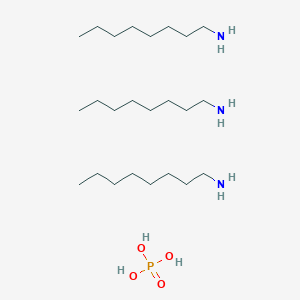
![Benzamide, N-[phenyl[(phenylmethyl)thio]methyl]-](/img/structure/B14668036.png)
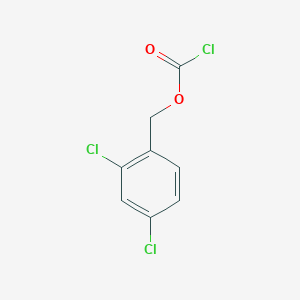
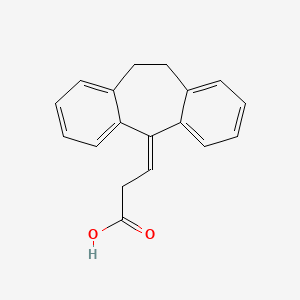
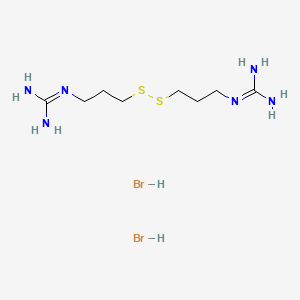
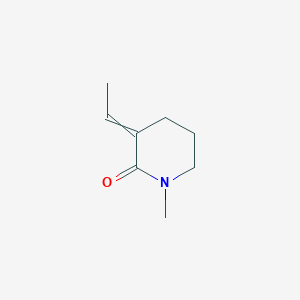
![2-[4-(Propylamino)phenyl]propanoic acid](/img/structure/B14668065.png)
